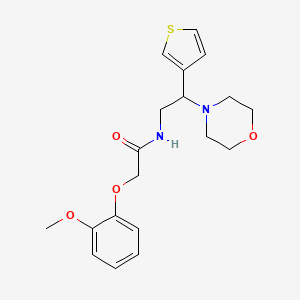
2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a compound with a unique chemical structure that incorporates a methoxyphenoxy group, a morpholine ring, and a thiophene moiety. This combination suggests potential biological activities that are of significant interest in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4S, with a molecular weight of approximately 376.47 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 376.47 g/mol |
| Purity | Typically ≥95% |
Biological Activity
Research indicates that this compound exhibits antimicrobial and antifungal activities. Its derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections or other diseases.
Antimicrobial Activity
Studies have documented the ability of related compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to have minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Preliminary studies suggest that it may exert antiproliferative effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways associated with cell proliferation .
Although specific mechanisms for this compound have not been fully elucidated, compounds containing thiophene and amide groups typically exhibit diverse biological activities. The morpholine moiety can enhance the compound's ability to interact with biological targets, including enzymes and receptors involved in microbial resistance mechanisms .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Candida albicans with an MIC of approximately 16 μM, highlighting its antifungal potential .
- Antiproliferative Activity : In vitro tests revealed that certain derivatives showed IC50 values ranging from 3.1 to 5.3 μM against breast cancer cell lines (MCF-7), indicating strong antiproliferative effects .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the methoxy or thiophene groups can significantly alter biological activity, suggesting pathways for optimizing efficacy through chemical derivatization .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-17-4-2-3-5-18(17)25-13-19(22)20-12-16(15-6-11-26-14-15)21-7-9-24-10-8-21/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHALXJEOHETBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














